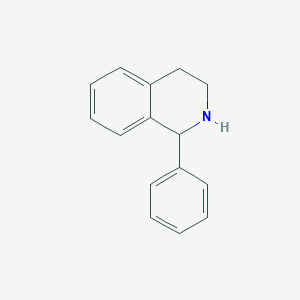

5,7-二甲氧基-3-(4-吡啶基)喹啉

描述

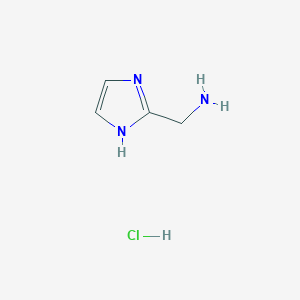

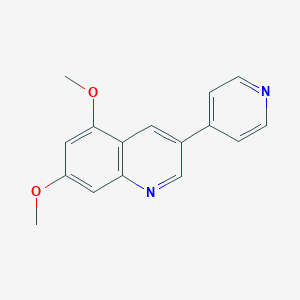

5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

The exact mass of the compound 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dimethoxy-3-(4-pyridinyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethoxy-3-(4-pyridinyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对PDGFRβ酪氨酸激酶的抑制

该化合物是人血管β型血小板衍生生长因子受体酪氨酸激酶(PDGFRβ)的强效和选择性抑制剂,其IC50值为80 nM,对其他酪氨酸激酶和丝氨酸/苏氨酸激酶的选择性超过100倍 .

在脊髓性肌萎缩症研究中的潜在应用

作用机制

Target of Action

The primary target of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . PDGFRβ plays a crucial role in cell proliferation, survival, and migration .

Mode of Action

DMPQ acts as a potent and selective inhibitor of PDGFRβ . It binds to the active site of the receptor, thereby preventing the binding of its natural ligand, PDGF. This inhibits the receptor’s tyrosine kinase activity, leading to a decrease in downstream signaling .

Biochemical Pathways

By inhibiting PDGFRβ, DMPQ affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell growth and differentiation .

Result of Action

The inhibition of PDGFRβ by DMPQ can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on PDGF signaling . For example, DMPQ has been shown to effectively block the PDGF-mediated increase in the protein, Survival Motor Neuron, in fibroblasts from patients with spinal muscular atrophy .

Action Environment

The action, efficacy, and stability of DMPQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s ability to bind to its target .

属性

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDLZBPKJEWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160107 | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137206-97-4 | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,7-Dimethoxy-3-(4-pyridinyl)quinoline of particular interest in the context of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase?

A1: The research paper " []" specifically identifies this compound as a potent and selective inhibitor of this particular enzyme. [] This discovery is significant because the platelet-derived growth factor receptor tyrosine kinase plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases. Therefore, understanding how 5,7-Dimethoxy-3-(4-pyridinyl)quinoline interacts with this enzyme at a molecular level could pave the way for developing novel therapeutic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。